Fluorescence Quantum Yield: Non-Emissive Character vs. Strongly Fluorescent Parent Compound
In a direct head-to-head study of four pyrylium tetrachloroferrate salts, solutions of salts 1 (2,4,6-triphenylpyrylium), 3, and 4 fluoresce with high quantum yield in the 500–700 nm spectral range, whereas salt 2—the 4-(4-methoxyphenyl)-2,6-diphenylpyrylium derivative—is explicitly absent from all fluorescence datasets [1]. The parent triphenylpyrylium tosylate has a measured fluorescence quantum yield of 0.56 [2]. The target compound's fluorescence quantum yield is effectively zero, defining a binary ON/OFF differentiation from the parent cation.
| Evidence Dimension | Fluorescence emission (500–700 nm spectral range) |
|---|---|
| Target Compound Data | Non-fluorescent (quantum yield ≈ 0); explicitly excluded from fluorescence datasets in direct comparison [1] |
| Comparator Or Baseline | 2,4,6-Triphenylpyrylium tetrachloroferrate (salt 1): high quantum yield; tosylate analog Φf = 0.56 [2] |
| Quantified Difference | Binary: emissive (Φf ≈ 0.33–0.56) vs. non-emissive (Φf ≈ 0) |
| Conditions | Acetonitrile and methanol solutions of tetrachloroferrate salts at concentrations up to 10⁻³ M; J. Phys. Chem. B, 2024 [1] |
Why This Matters
For applications where pyrylium redox activity is needed but fluorescence background must be eliminated (e.g., quenching-based sensors, photoinduced electron-transfer studies with fluorescence readout), the non-emissive character of this compound is a procurement-critical specification that generic triphenylpyrylium salts cannot meet.
- [1] Bhowmik, P. K., et al. (2024). J. Phys. Chem. B, 128(40), 9815–9828. View Source
- [2] Ciulei, M. A., et al. (2018). J. Mol. Struct., 1171, 458–465. View Source
